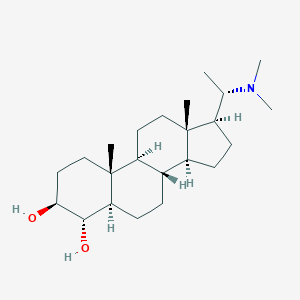
alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol, also known as MK-212, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor. The 5-HT2C receptor is involved in a wide range of physiological processes, including mood regulation, appetite control, and sleep.
Mécanisme D'action
Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol acts as a selective agonist for the 5-HT2C receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the 5-HT2C receptor by alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol leads to the activation of downstream signaling pathways, which can result in a wide range of physiological effects.
Effets Biochimiques Et Physiologiques
Activation of the 5-HT2C receptor by alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol can lead to a wide range of biochemical and physiological effects. These effects include the regulation of appetite and food intake, the modulation of mood and anxiety, and the regulation of sleep. alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol has also been shown to have potential applications in the treatment of psychiatric disorders such as depression and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol has several advantages for use in lab experiments. It is a highly selective agonist for the 5-HT2C receptor, which allows for precise targeting of this receptor subtype. Additionally, alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol has been extensively studied in animal models, which provides a wealth of data on its physiological effects. However, there are also some limitations to the use of alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol in lab experiments. For example, it can be difficult to obtain pure samples of this compound, and it may be expensive to synthesize.
Orientations Futures
There are several potential future directions for research on alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol and the 5-HT2C receptor. One area of interest is the role of the 5-HT2C receptor in the regulation of circadian rhythms and sleep. Additionally, there is growing interest in the development of selective agonists for the 5-HT2C receptor for use in the treatment of psychiatric disorders. Finally, there is potential for the development of new therapeutic agents that target the 5-HT2C receptor for the treatment of obesity and related metabolic disorders.
Méthodes De Synthèse
Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3,4-methylenedioxyphenylacetone with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to form the corresponding amine, which is then reacted with 2-(2-methoxyethyl)chloride to form the final product.
Applications De Recherche Scientifique
Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol has been used extensively in scientific research to study the role of the 5-HT2C receptor in various physiological processes. One area of research that has received significant attention is the role of the 5-HT2C receptor in the regulation of appetite and food intake. Studies have shown that activation of the 5-HT2C receptor by alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol can lead to a decrease in food intake and body weight in animal models.
Propriétés
Numéro CAS |
13627-78-6 |
|---|---|
Nom du produit |
alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol |
Formule moléculaire |
C13H19NO4 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(2-methoxyethylamino)ethanol |
InChI |
InChI=1S/C13H19NO4/c1-16-7-6-14-8-10(15)13-9-17-11-4-2-3-5-12(11)18-13/h2-5,10,13-15H,6-9H2,1H3 |
Clé InChI |
AQRYCIIELSPZGE-UHFFFAOYSA-N |
SMILES |
COCCNCC(C1COC2=CC=CC=C2O1)O |
SMILES canonique |
COCCNCC(C1COC2=CC=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)



![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)

